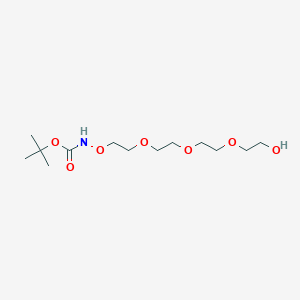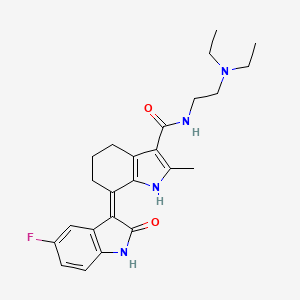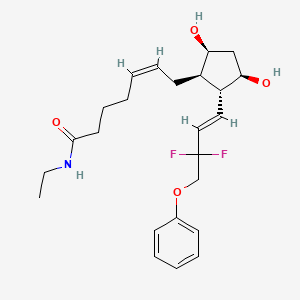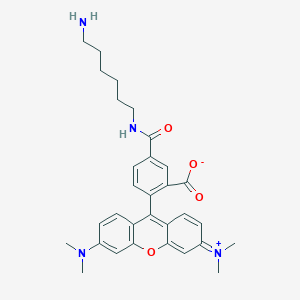
Boc-Aminoxy-PEG4-OH
Übersicht
Beschreibung
T-Boc-Aminooxy-PEG4-alcohol is a PEG derivative containing a Boc-protected aminooxy group and an alcohol group . The hydrophilic PEG spacer increases solubility in aqueous media . The protected aminooxy can be deprotected under mild acidic conditions and then can be reacted with an aldehyde or ketone group to form a stable oxime linkage . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Synthesis Analysis
The synthesis of t-Boc-Aminooxy-PEG4-alcohol involves the protection of the aminooxy group with a Boc group . The protected aminooxy can be deprotected under mild acidic conditions . It can then react with an aldehyde or ketone group to form a stable oxime linkage .Molecular Structure Analysis
The molecular formula of t-Boc-Aminooxy-PEG4-alcohol is C13H27NO7 . It has a molecular weight of 309.4 g/mol .Chemical Reactions Analysis
The protected aminooxy group in t-Boc-Aminooxy-PEG4-alcohol can be deprotected under mild acidic conditions . It can then react with an aldehyde or ketone group to form a stable oxime linkage .Physical And Chemical Properties Analysis
T-Boc-Aminooxy-PEG4-alcohol is a solid powder . It is soluble in DMSO . It has a molecular weight of 309.4 g/mol and a molecular formula of C13H27NO7 .Wissenschaftliche Forschungsanwendungen
Medizinische Forschung
Boc-Aminoxy-PEG4-OH: wird in der medizinischen Forschung zur Entwicklung neuer Therapeutika eingesetzt. Seine Fähigkeit, Peptide und Proteine durch PEG-ylierung zu modifizieren, verbessert ihre Stabilität und Löslichkeit, was für die Arzneimittelformulierung entscheidend ist {svg_1}.
Arzneimittel-Abgabesysteme
Diese Verbindung spielt eine wichtige Rolle in Arzneimittel-Abgabesystemen. Sie kann verwendet werden, um Linker zu erstellen, die Arzneimittel an Träger wie Nanopartikel binden, wodurch eine gezielte Abgabe und eine kontrollierte Freisetzung des Arzneimittels gewährleistet werden, was die Wirksamkeit verbessert und Nebenwirkungen reduziert {svg_2}.
Nanotechnologie
In der Nanotechnologie wird This compound bei der Synthese von Nanomaterialien eingesetzt. Es dient als Abstandshalter, der funktionelle Gruppen an die Oberfläche von Nanopartikeln binden kann, was für die Herstellung spezialisierter Nanogeräte für Bildgebung und Diagnostik unerlässlich ist {svg_3}.
Forschung an neuen Materialien
Forscher verwenden diese Verbindung bei der Entwicklung neuer Materialien. Ihr Vorkommen in Polymerketten kann die physikalischen Eigenschaften von Materialien wie Flexibilität, Wasserlöslichkeit und Biokompatibilität beeinflussen, die für biomedizinische Anwendungen wichtig sind {svg_4}.
Zellkultur
This compound: wird auch in Zellkulturtechniken verwendet. Es kann die Oberfläche von Kulturschalen modifizieren, um die Zelladhäsion und das Zellwachstum zu verbessern, was für die Gewebezüchtung und die regenerative Medizin von Vorteil ist {svg_5}.
Liganden- und Polypeptidsynthese-Support
Die Verbindung dient als Support für die Synthese von Liganden und Polypeptiden. Sie stellt eine Schutzgruppe bereit, die nach der Synthese entfernt werden kann, wodurch die Herstellung komplexer Moleküle ermöglicht wird, ohne empfindliche funktionelle Gruppen zu verändern {svg_6}.
Pfropfpolymerverbindungen
Im Bereich der Polymerchemie wird This compound zur Herstellung von Pfropfpolymeren verwendet. Diese Polymere weisen Verzweigungen auf, die funktionalisiert werden können, was zu Materialien mit einzigartigen Eigenschaften für industrielle und medizinische Anwendungen führt {svg_7}.
Funktionelle Beschichtungen
Schließlich ist es ein wichtiges Element bei der Herstellung von Polyethylenglykol-modifizierten funktionellen Beschichtungen. Diese Beschichtungen können auf verschiedene Oberflächen aufgebracht werden, um die Reibung zu reduzieren, die Proteinadsorption zu verhindern und Korrosion zu vermeiden, was wertvolle Eigenschaften für medizinische Geräte und Implantate darstellt {svg_8}.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Boc-Aminoxy-PEG4-OH is a PEG-based linker that joins two essential ligands, crucial for forming PROTAC molecules. These linkers enable selective protein degradation by exploiting the intracellular ubiquitin-proteasome system . In biochemical reactions, this compound interacts with E3 ubiquitin ligase and target proteins. The nature of these interactions involves the formation of a ternary complex that facilitates the ubiquitination and subsequent degradation of the target protein .
Cellular Effects
This compound influences various cellular processes by promoting the degradation of specific proteins. This compound affects cell signaling pathways, gene expression, and cellular metabolism by removing target proteins that play critical roles in these processes . For example, the degradation of oncogenic proteins can lead to the inhibition of cancer cell proliferation and survival .
Molecular Mechanism
The mechanism of action of this compound involves the formation of a ternary complex with E3 ubiquitin ligase and the target protein. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome . This compound acts as a linker that brings the E3 ligase and target protein into close proximity, enabling efficient ubiquitination and degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable at -20°C for up to three years in its powder form and for up to one year in solution at -80°C . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to this compound leads to sustained degradation of target proteins and subsequent cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively promotes the degradation of target proteins without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including off-target protein degradation and potential cellular damage . Threshold effects have been identified, where a minimum concentration of this compound is required to achieve efficient protein degradation .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation. It interacts with enzymes such as E3 ubiquitin ligase, which plays a critical role in the ubiquitination process . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments, affecting its activity and function .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific organelles . The compound’s localization is crucial for its role in promoting the degradation of target proteins within these compartments .
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO7/c1-13(2,3)21-12(16)14-20-11-10-19-9-8-18-7-6-17-5-4-15/h15H,4-11H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEZAYNNNOMTTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaene;hydrochloride](/img/structure/B611113.png)




![4-[4-(3,4-Difluorophenyl)-2-pyrimidinyl]-N-3-pyridazinyl-1-piperazinecarboxamide](/img/structure/B611121.png)
![N-{(1s)-1-[3-Fluoro-4-(Trifluoromethoxy)phenyl]-2-Methoxyethyl}-7-Methoxy-2-Oxo-2,3-Dihydropyrido[2,3-B]pyrazine-4(1h)-Carboxamide](/img/structure/B611127.png)
![[(1R,2S,4R)-4-[[5-[[4-((1R)-7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methylthien-2-yl]carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate](/img/structure/B611129.png)






